4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid
CAS No.: 55652-31-8
Cat. No.: VC7723446
Molecular Formula: C15H21NO6S
Molecular Weight: 343.39
* For research use only. Not for human or veterinary use.
![4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid - 55652-31-8](/images/structure/VC7723446.png)
Specification
CAS No. | 55652-31-8 |
---|---|
Molecular Formula | C15H21NO6S |
Molecular Weight | 343.39 |
IUPAC Name | 4-methylsulfanyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid |
Standard InChI | InChI=1S/C15H21NO6S/c1-20-11-7-9(8-12(21-2)13(11)22-3)14(17)16-10(15(18)19)5-6-23-4/h7-8,10H,5-6H2,1-4H3,(H,16,17)(H,18,19) |
Standard InChI Key | FKXYMQMLJGBMRQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)O |
Introduction
4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid is a complex organic compound with a molecular formula of C15H21NO6S and a molecular weight of 343.4 g/mol. Its CAS number is 55652-31-8, indicating it is a well-documented chemical entity . This compound combines a butanoic acid backbone with a formamido group linked to a 3,4,5-trimethoxyphenyl ring and a methylsulfanyl group, making it a unique structure with potential applications in various fields.
Synthesis and Preparation
While specific synthesis details for 4-(methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, such syntheses might include the formation of the formamide linkage and the introduction of the methylsulfanyl group through appropriate chemical reactions. For instance, the synthesis of related compounds often involves the use of formic acid derivatives and alkylation reactions to introduce the methylsulfanyl group.
Availability and Handling
4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid is available from various chemical suppliers, with lead times and packaging options varying depending on the supplier . It is essential to handle this compound with appropriate safety precautions, as with any chemical, and to follow the recommended storage conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume